N-(3-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide N-(3-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1040669-41-7
VCID: VC8437058
InChI: InChI=1S/C24H17FN4OS/c25-17-7-4-8-18(13-17)27-23(30)15-31-24-22-14-21(28-29(22)12-11-26-24)20-10-3-6-16-5-1-2-9-19(16)20/h1-14H,15H2,(H,27,30)
SMILES: C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)NC5=CC(=CC=C5)F
Molecular Formula: C24H17FN4OS
Molecular Weight: 428.5 g/mol

N-(3-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

CAS No.: 1040669-41-7

Cat. No.: VC8437058

Molecular Formula: C24H17FN4OS

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide - 1040669-41-7

Specification

CAS No. 1040669-41-7
Molecular Formula C24H17FN4OS
Molecular Weight 428.5 g/mol
IUPAC Name N-(3-fluorophenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Standard InChI InChI=1S/C24H17FN4OS/c25-17-7-4-8-18(13-17)27-23(30)15-31-24-22-14-21(28-29(22)12-11-26-24)20-10-3-6-16-5-1-2-9-19(16)20/h1-14H,15H2,(H,27,30)
Standard InChI Key ROAQALVWZRWZLI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)NC5=CC(=CC=C5)F
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)NC5=CC(=CC=C5)F

Introduction

N-(3-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound characterized by its intricate molecular structure. It features a fluorophenyl group, a naphthyl moiety, and a pyrazolo[1,5-a]pyrazine unit, all of which contribute to its unique chemical properties and potential biological activities. The compound's molecular formula is C24H17FN4OS, with a molecular weight of approximately 428.5 g/mol .

Synthesis

The synthesis of N-(3-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. These steps may include:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core: This involves the synthesis of the pyrazolo[1,5-a]pyrazine ring system.

  • Introduction of the Naphthyl Group: The naphthyl moiety is attached to the pyrazolo[1,5-a]pyrazine core.

  • Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced to complete the compound's structure.

Comparison with Similar Compounds

N-(3-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide shares structural similarities with other compounds, such as N-(3-chloro-4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide. The fluorine substitution in the former may enhance lipophilicity and bioavailability compared to chloro-substituted analogs.

CompoundStructural FeaturesUnique Properties
N-(3-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamideFluorophenyl groupEnhanced lipophilicity and bioavailability
N-(3-chloro-4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamideChloro and methyl substituents on the phenyl ringDifferent electronic properties and biological interactions

Future Research Directions

Further research is needed to explore the full potential of N-(3-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide. This includes:

  • In Vitro and In Vivo Studies: To assess its biological activities and potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: To understand how modifications to the compound's structure affect its biological properties.

  • Molecular Docking and Simulation: To predict interactions with specific biological targets and optimize its design for improved efficacy.

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